1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N5O/c10-9(11)16-7(8(12)17)3-5(15-16)6-4-13-1-2-14-6/h1-4,9H,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVUWQHXZPRNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its lipophilicity and may influence its binding affinity to target proteins.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide have demonstrated potent inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Case Study:
A study assessed the efficacy of pyrazole derivatives in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity in resistant breast cancer cells. The presence of halogen substituents on the pyrazole ring was critical for this activity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. For instance, a series of pyrazole carboxamides showed superior anti-inflammatory activity compared to existing COX-2 inhibitors like celecoxib .
Table 1: Comparison of Anti-inflammatory Activities
| Compound | COX-2 Inhibition (%) | Reference Drug (Celecoxib) |
|---|---|---|
| 1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide | 71% | 22% |
| Compound A | 65% | 22% |
| Compound B | 62% | 22% |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Some compounds have shown notable antifungal activity, indicating potential applications in treating fungal infections .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the pyrazole ring significantly affect biological activity. For example:
- Substituents: Halogen substitutions enhance antitumor and anti-inflammatory activities.
- Functional Groups: The presence of carboxamide groups is essential for maintaining biological activity across various assays.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators are the difluoromethyl and pyrazine groups. Below is a comparison with analogous pyrazole carboxamides:
Key Observations :
Key Observations :
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
Preparation Methods
Synthesis of Difluoromethylated Pyrazole Core
A common approach involves the condensation of an alpha, beta-unsaturated ester with 2,2-difluoroacetyl halide, followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid. This intermediate is then cyclized with methylhydrazine in the presence of catalysts such as sodium iodide or potassium iodide to form the pyrazole ring bearing the difluoromethyl group.
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide (F or Cl) in organic solvent, low temperature; alkali added for hydrolysis | Alpha-difluoroacetyl intermediate carboxylic acid |
| 2 | Condensation/Cyclization | Catalyst (NaI or KI) added; low-temp condensation with methylhydrazine aqueous solution; reduced pressure and temperature rise for cyclization; acidification | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) yields high-purity product (>99% by HPLC).
- Typical yields range from 75% to 80%.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Potassium iodide (1.5 mol equiv.) |
| Temperature (condensation) | -30 to -20 °C |
| Reaction time | 2 hours post addition |
| Purity after recrystallization | 99.3–99.6% by HPLC |
| Yield | 75.9–79.6% |
| Isomer ratio (desired:undesired) | ~95:5 to 96:4 |
This method improves upon previous approaches by reducing isomer formation and simplifying purification, as reported in patent CN111362874B.
Pyrazole Ring Closure via Claisen Reaction and Cyclization
Another method involves a Claisen condensation of alkyl difluoroacetate with appropriate reagents to form an enolate salt intermediate. This intermediate undergoes acidification with carbon dioxide and water to release the alkyl difluoroacetoacetate, which is then coupled with trialkyl orthoformate. The ring closure to form the pyrazole ring is performed in a two-phase system with weak bases such as sodium carbonate or potassium bicarbonate, facilitating regioselective cyclization.
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Claisen condensation | Alkyl difluoroacetate + base (Na or K salts), mild conditions | Enolate salt intermediate |
| 2 | Acidification | Carbon dioxide and water, pH 5-7, 0.1-2 kg/cm² pressure, 1-3 hours | Alkyl difluoroacetoacetate |
| 3 | Coupling | Trialkyl orthoformate in acetyl anhydride | Alkyl 2-alkomethylene-difluoro-3-oxobutyrate |
| 4 | Ring closure | Weak base (Na2CO3, K2CO3, NaHCO3, KHCO3) in aqueous solution, methylhydrazine | Pyrazole ring formation with high regioselectivity |
This method offers high yield and regioselectivity, minimizing undesired isomers and by-products.
Functionalization to Introduce Pyrazin-2-yl and Carboxamide Groups
Following the formation of the difluoromethylated pyrazole core, the pyrazin-2-yl substituent is introduced typically via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present on the pyrazole ring. The carboxamide group at the 5-position is introduced through amide bond formation using standard peptide coupling reagents or via direct amidation of carboxylic acid precursors.
Details on these steps are less frequently disclosed in patents but are consistent with standard heterocyclic functionalization protocols.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Substitution/Hydrolysis + Cyclization with KI/NaI catalyst | Simple operation, high purity, good yield | High regioselectivity, low isomer content, easy purification | Requires careful temperature control |
| Claisen Condensation + Acidification + Ring Closure with weak bases | High regioselectivity, mild conditions | Minimizes by-products, scalable | Multi-step, requires CO2 pressure control |
| Cross-coupling for pyrazin-2-yl introduction | Versatile functionalization | Allows diverse substitutions | Requires optimized catalysts and conditions |
Research Findings and Optimization Notes
- Use of potassium iodide as a catalyst significantly enhances regioselectivity and yield in the cyclization step, reducing isomeric impurities to below 5%.
- Recrystallization from mixed alcohol-water solvents improves purity to above 99.5%, essential for pharmaceutical-grade material.
- Weak bases in ring closure reactions suppress formation of undesired regioisomers compared to strong bases, improving overall product quality.
- Temperature control during methylhydrazine addition is critical to maintain selectivity and prevent side reactions.
- The described methods are adaptable for scale-up with consistent yields and purity, making them suitable for industrial synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
